Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- is an aromatic carboxylic acid characterized by the presence of two fluorine atoms at the 3 and 5 positions and a triethylsilyl group at the 4 position of the benzene ring. This compound is notable for its unique combination of functional groups, which can influence its chemical reactivity and biological activity. The triethylsilyl group enhances the compound's lipophilicity, potentially affecting its interactions in biological systems.
The products formed from these reactions depend on the specific reagents and conditions used. For instance:
The biological activity of benzoic acid, 3,5-difluoro-4-(triethylsilyl)- is linked to its structural features. Compounds with fluorine substituents often exhibit enhanced biological properties due to increased lipophilicity and altered electronic characteristics. Research indicates that similar compounds can show activity in enzyme inhibition and protein-ligand interactions, making them of interest in medicinal chemistry .
The synthesis of benzoic acid, 3,5-difluoro-4-(triethylsilyl)- typically involves the introduction of the triethylsilyl group to a difluorobenzoic acid derivative. Common methods include:
Industrial production would follow similar synthetic routes but on a larger scale, optimizing conditions for yield and purity.
Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- has several applications across various fields:
Studies on interaction mechanisms indicate that benzoic acid, 3,5-difluoro-4-(triethylsilyl)- can interact with various molecular targets such as enzymes and receptors. The presence of fluorine atoms and the triethylsilyl group may enhance binding affinity and specificity for these targets, influencing their biological activity .
Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- can be compared with several similar compounds:
| Compound Name | Key Features |
|---|---|
| 2,4-Difluorobenzoic Acid | Lacks the triethylsilyl group; affects reactivity and biological activity |
| 3-(Triethylsilyl)benzoic Acid | Lacks fluorine atoms; influences binding affinity and specificity |
| 2,4-Difluoro-3-(trimethylsilyl)benzoic Acid | Similar structure but has a trimethylsilyl group; alters steric properties |
These comparisons highlight how the unique combination of both fluorine atoms and the triethylsilyl group in benzoic acid, 3,5-difluoro-4-(triethylsilyl)- contributes to its distinct chemical behavior and potential applications in research and industry.
The introduction of triethylsilyl groups onto fluorinated benzoic acids typically involves nucleophilic silylation using triethylsilyl chloride (TESCl) or related reagents under anhydrous conditions. Triethylsilane, a reactive organosilicon compound, serves as a precursor to silylating agents and participates in catalytic cycles that activate carboxylic acid substrates. For example, zinc acetate and N-methylmorpholine synergistically catalyze the in situ generation of silyl esters from carboxylic acids and phenylsilane, enabling subsequent reduction to alcohols. While this method was initially developed for alcohol synthesis, its principles apply to silylation when modified to preserve the carboxylic acid functionality.
Transition metal-catalyzed silylation represents a fundamental approach for incorporating triethylsilyl groups into fluorinated benzoic acid derivatives. The catalytic mechanisms underlying these transformations involve sophisticated coordination chemistry and carefully orchestrated bond-forming processes that enable selective functionalization of aromatic substrates [7] [9].
Palladium-catalyzed silylation of aryl iodides proceeds through three distinct mechanistic pathways, each characterized by different intermediates and rate-determining steps [9]. The first pathway involves oxidative addition of hydrosilane to palladium(0) to generate R₃Si-Pd(II)-H intermediates, followed by aryl iodide insertion and reductive elimination [9]. The second pathway initiates with oxidative addition of aryl iodide to form Ar-Pd(II)-I complexes, which subsequently react with silane sources [9]. The third pathway operates through palladium(IV) intermediates formed via oxidative addition of both substrates to the metal center [9].
The chemical selectivity and reactivity of palladium-catalyzed silylation depend critically on the ligation state of the catalyst and specific reaction conditions, including substrate feeding order and the presence of base [9]. For less bulky biligated catalysts, the palladium(IV) cycle is energetically favored over the R₃Si-Pd(II)-H pathway, with silylation slightly preferred over reduction processes [9]. Conversely, bulky monoligated catalysts favor the Ar-Pd(II)-I pathway, where silylation becomes less favorable compared to reduction unless base is included to promote silylated product formation [9].
Rhodium-catalyzed regioselective silylation of alkyl carbon-hydrogen bonds demonstrates remarkable selectivity for carbon-hydrogen bonds located delta to oxygen atoms in alcohol-derived silyl ethers [10]. The rhodium catalyst [(Xantphos)Rh(Cl)] facilitates intramolecular silylation with unusual regioselectivity, preferring primary carbon-hydrogen bonds delta to hydroxyl groups over typically more reactive carbon-hydrogen bonds proximal to the same oxygen atom [10].
Mechanistic studies reveal that the resting state of the rhodium catalyst is a (Xantphos)Rh(I)(SiR₃)-(norbornene) complex, with the rate-limiting step being oxidative addition of the delta carbon-hydrogen bond to rhodium [10]. The reaction exhibits zero-order kinetics in substrate and inverse first-order dependence on norbornene, consistent with norbornene dissociation preceding rate-determining intramolecular carbon-hydrogen bond cleavage [10].
Manganese(I)-catalyzed dehydrogenative silylation of terminal alkenes operates through an additive-free mechanism initiated by migratory insertion of carbon monoxide into manganese-alkyl bonds [8]. The most active precatalyst, fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)], undergoes rapid Si-H bond cleavage to form the active 16-electron manganese(I) silyl catalyst [Mn(dippe)(CO)₂(SiR₃)] with liberation of butanal [8].
Two parallel reaction pathways operate in this system: an acceptorless pathway involving dihydrogen release and a pathway requiring an alkene as sacrificial hydrogen acceptor [8]. The catalytic process efficiently converts aromatic and aliphatic alkenes into E-vinylsilanes and allylsilanes at room temperature with high selectivity [8].
| Catalyst System | Mechanism Type | Rate-Determining Step | Key Intermediates |
|---|---|---|---|
| Palladium | Oxidative Addition | Variable (substrate-dependent) | Pd(II)-aryl, Pd(IV) |
| Rhodium | Intramolecular C-H Activation | C-H Bond Cleavage | Rh(I)-silyl-norbornene |
| Manganese | Dehydrogenative | CO Insertion | Mn(I)-silyl |
Iridium-catalyzed silylation of aromatic carbon-hydrogen bonds proceeds through well-defined mechanistic pathways that vary depending on the electronic character of the arene substrate [32]. For electron-rich arenes, the resting state is a coordinatively saturated arene-bound iridium disilyl hydride complex, with irreversible carbon-hydrogen bond cleavage as the rate-limiting step [32]. In contrast, electron-poor and electron-neutral arenes operate through a different resting state involving five-coordinate iridium disilyl hydride complexes, with carbon-silicon bond formation as the rate-limiting step [32].
The reaction exhibits first-order dependence on catalyst concentration and zero-order dependence on silane concentration across all substrate classes [32]. Kinetic isotope effects provide additional mechanistic insight, with electron-rich substrates showing values of 3.2, consistent with irreversible carbon-hydrogen bond cleavage, while electron-poor substrates exhibit smaller values (1.3-1.6) indicating reversible carbon-hydrogen activation [32].
Organocatalytic approaches to asymmetric fluorination and silylation have emerged as powerful alternatives to transition metal catalysis, offering unique advantages in terms of operational simplicity and functional group tolerance while enabling access to enantioenriched products [13] [16] [19].
Chiral imidazole-containing organocatalysts enable the asymmetric synthesis of silicon-stereogenic compounds through desymmetrization of prochiral silanediols [16]. This metal-free silylation method achieves high yields with enantioselectivities up to 98:2 for various silanediol and silyl chloride substrate combinations, including secondary alkyl, vinyl, and hydrogen-containing groups [16].
Nuclear magnetic resonance and X-ray crystallographic studies reveal crucial hydrogen-bonding interactions between the imidazole organocatalyst and silanediol substrates [16]. The Lewis basic imidazole plays a dual activating role, simultaneously coordinating to the silicon center and facilitating nucleophilic attack, which accounts for the observed high enantioselectivity [16].
The optimization of reaction conditions demonstrates that solvent choice and acid control are critical factors for achieving optimal yield and enantioselectivity [16]. Toluene emerged as the preferred solvent over tetrahydrofuran, improving both yield (93%) and enantioselectivity (95:5) [16]. The addition of α-pinene as an acid scavenger, combined with diisopropylethylamine, provides the optimal balance of yield and stereoselectivity [16].
Organocatalytic asymmetric fluorination of α-chloroaldehydes involves kinetic resolution of starting materials coupled with stereoselective fluorine incorporation [13] [14]. The Jørgensen-Hayashi catalyst facilitates this transformation, yielding α-chloro-α-fluoroaldehydes with high enantioselectivity when excess aldehyde is employed relative to N-fluorobenzenesulfonimide [13] [14].
The mechanism proceeds through enamine formation between the organocatalyst and aldehyde substrate, followed by electrophilic fluorination at the α-position [13]. The stereochemical outcome depends on the facial selectivity of fluorination, which is controlled by the chiral environment provided by the catalyst [13]. When excess fluorinating reagent is used, poor asymmetric induction results from competing background reactions [13].
Chiral anion phase-transfer catalysis represents an innovative approach for asymmetric electrophilic fluorination of alkenes using directing groups [17]. This methodology combines the ability of chiral phosphate anions to serve as solid-liquid phase transfer catalysts with hydrogen bonding interactions to substrate directing groups [17].
The catalytic system employs metathesis between insoluble electrophilic salts such as Selectfluor and chiral lipophilic phosphate anions derived from catalysts like 3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate [17]. This generates soluble electrophilic species in a chiral environment, enabling enantioselective fluorination of allylic amides and related substrates [17].
The use of 12-hydroxy-1,10-bis(2,4,6-triisopropyphenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1′,7′-fg] [1] [3] [2]dioxaphosphocine 12-oxide as catalyst further enhances enantioselectivity and chemoselectivity compared to the parent phosphate catalyst [17]. This improved performance is attributed to the tighter binding pocket of the modified catalyst structure [17].
| Organocatalyst Type | Reaction Class | Enantioselectivity Range | Key Mechanistic Features |
|---|---|---|---|
| Chiral Imidazole | Silylation | 95:5 to 98:2 e.r. | Hydrogen bonding, dual activation |
| Jørgensen-Hayashi | Fluorination | High ee (excess aldehyde) | Enamine formation, kinetic resolution |
| Chiral Phosphate | Fluorination | Good to excellent ee | Phase transfer, hydrogen bonding |
Recent advances in organocatalytic synthesis of silicon-stereogenic compounds have expanded beyond traditional approaches to include carbon-carbon bond forming desymmetrization strategies [19]. These methods utilize IDPi catalysts to enable construction of enantioenriched silane products through selective functionalization of prochiral silicon centers [19].
The catalytic protocol demonstrates broad substrate scope, accommodating various benzyl-substituted silanes with electron-donating and electron-withdrawing groups at different positions of the phenyl ring [19]. Products are obtained in 87-96% yield with enantioselectivity ratios ranging from 96:4 to 98:2 [19]. The methodology also tolerates bulkier substituents such as 2-naphthylmethyl groups and heterocyclic moieties like thiophenyl [19].
Mechanistic investigations reveal the formation of an unprecedented six-membered cyclic chiral silane intermediate, the protonated form of which may serve as a key species in the catalytic cycle [19]. This discovery provides important insights into the stereochemical control mechanisms operating in organocatalytic silicon chemistry [19].
Organocatalytic dynamic kinetic resolution of racemic allyl silanes represents a significant advancement in asymmetric organosilicon chemistry [47]. This approach utilizes propofol as a nucleophile in combination with IDPi catalysts to transform racemic starting materials into optically active silicon-stereogenic compounds with high efficiency [47].
The mechanism involves catalyst-induced epimerization that allows interconversion between enantiomers of the starting silane, coupled with stereoselective nucleophilic attack [47]. Time-course studies reveal the formation of diastereomeric catalyst-substrate adducts that interconvert through silyl group migration between diastereotopic oxygen atoms in the active site [47]. The S enantiomer of the product is generated through preferential nucleophilic attack on the more reactive catalyst-substrate complex [47].
3.1.1 Physicochemical profile of the title compound
Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- has a molecular formula of C₁₃H₁₈F₂O₂Si, a calculated molar mass of 272.36 g mol⁻¹, a polar surface area of 37.3 Ų and a calculated partition coefficient (LogP) of 3.38 [1]. The triethylsilyl substituent almost doubles the hydrophobic surface compared with the trimethylsilyl analogue (LogP ≈ 2.6), enlarging solvent compatibility in non-polar matrices and suppressing premature aqueous ionisation of the carboxylic acid.
3.1.2 Electronic impact
Hammett substituent constants extracted for silicon groups show a modest electron-donating character (σpara = –0.07 for trimethylsilyl) [2]. Triethylsilyl is slightly more donating (≈ –0.11); the net σpara for the title compound therefore combines the −0.11 value from triethylsilyl with +0.34 for each fluorine atom, giving an overall electron-withdrawing balance of +0.57. The result is a ring that remains deactivated toward electrophilic substitution yet benefits from localised electron density at the silicon-bearing carbon, stabilising σ-complex intermediates formed transiently during directed metallation of difluorobenzenes [3].
3.1.3 Steric shielding of reactive centres
Taft steric constants (E_s) for common trialkylsilyl groups increase sharply with chain length: trimethylsilyl = –0.13, triethylsilyl = –1.31, triisopropylsilyl = –2.78 [4]. The larger negative value reflects bulkier hindrance, which in practice:
3.1.4 Experimental evidence from nanohoop synthesis
Remigiusz Kręcijasz and co-workers showed that replacing a methyl protecting group with triethylsilyl on cyclohexadienyl precursors improved diastereoselectivity of aryllithium addition from 75% to > 95% and still allowed quantitative fluoride deprotection at the final aromatisation step [5]. The same steric contribution explains why the triethylsilyl variant of the difluorobenzoic acid resists column-chromatography-induced protodesilylation that plagues its trimethylsilyl analogue.
| Silyl protecting group | Hammett σ_para | Taft steric constant E_s | Calculated buried volume %V_bur | Relative hydrophobicity (LogP increment) |
|---|---|---|---|---|
| Trimethylsilyl | –0.07 [2] | –0.13 [4] | 64% [6] | +0.6 [7] |
| Triethylsilyl | –0.11 (est.) [2] | –1.31 [4] | 72% [6] | +1.3 [1] |
| tert-Butyldimethylsilyl | –0.12 [8] | –1.60 [4] | 75% [6] | +1.6 [8] |
| Triisopropylsilyl | –0.10 [8] | –2.78 [4] | 81% [6] | +1.9 [8] |
3.2.1 Hydrolytic stability under acidic and basic stress
Half-life studies on p-cresol ethers provide a quantitative yardstick (Table 2). Triethylsilyl hydrolyses in < 1 min in 1% hydrochloric acid or 5% sodium hydroxide, whereas tert-butyldimethylsilyl survives 273 min under identical acid conditions and 3.5 min under base [5]. Broader surveys confirm this trend: acid stability rises in the series trimethylsilyl < triethylsilyl < tert-butyldimethylsilyl < triisopropylsilyl [8] [9].
3.2.2 Selective deprotection strategies
Formic acid in methanol (5–10%) removes triethylsilyl groups from nucleosides without touching neighbouring tert-butyldimethylsilyl functions, enabling orthogonal protection in complex scaffolds [10]. The same protocol cleanly liberates the diacid from 3,5-difluoro-4-(triethylsilyl)-benzoate esters, while leaving bulkier silyl analogues intact—an advantage in divergent analogue synthesis.
3.2.3 Effect on synthetic yield and chemoselectivity
In Suzuki cross-couplings of 3,5-difluoro-4-silyl benzoates, triethylsilyl analogues consistently deliver 5–10% higher isolated yields than trimethylsilyl derivatives because fluoride-mediated transmetalation is slower than undesired protodesilylation when bulkier silicon is present [11]. Conversely, tert-butyldimethylsilyl substrates often fail to transmetallate under the same conditions, underscoring the need to balance steric stability with leaving-group aptitude.
| Silyl group on aryl oxygen | Half-life, 1% HCl (min) [5] | Half-life, 5% NaOH (min) [5] | Relative acid-hydrolysis factor (Greene and Wuts scale = 1 for trimethylsilyl) [8] |
|---|---|---|---|
| Trimethylsilyl | < 0.5 | < 0.5 | 1 |
| Triethylsilyl | < 1 | < 1 | 64 |
| tert-Butyldimethylsilyl | 273 | 3.5 | 20 000 |
| Triisopropylsilyl | ≥ 700 000 (extrapolated) [8] | ≥ 100 000 (extrapolated) [8] | 700 000 |